molecular formula C11H13NO B14362448 N-[(4-Ethenylphenyl)methyl]-N-methylformamide CAS No. 90499-42-6

N-[(4-Ethenylphenyl)methyl]-N-methylformamide

Cat. No.: B14362448
CAS No.: 90499-42-6
M. Wt: 175.23 g/mol
InChI Key: UIYQJJYFJSSONQ-UHFFFAOYSA-N
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Description

N-[(4-Ethenylphenyl)methyl]-N-methylformamide is an organic compound with the molecular formula C11H13NO. It is characterized by the presence of a formamide group attached to a benzyl group, which in turn is substituted with an ethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethenylphenyl)methyl]-N-methylformamide typically involves the reaction of 4-vinylbenzyl chloride with N-methylformamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethenylphenyl)methyl]-N-methylformamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Ethenylphenyl)methyl]-N-methylformamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(4-Ethenylphenyl)methyl]-N-methylformamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the ethenyl and formamide groups allows for versatile chemical transformations and interactions with biological targets .

Properties

CAS No.

90499-42-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(4-ethenylphenyl)methyl]-N-methylformamide

InChI

InChI=1S/C11H13NO/c1-3-10-4-6-11(7-5-10)8-12(2)9-13/h3-7,9H,1,8H2,2H3

InChI Key

UIYQJJYFJSSONQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C=C)C=O

Origin of Product

United States

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